molecular formula C₂₂H₂₈FN₃O₇ B1146836 Retigabine N-beta-D-Glucoside CAS No. 229970-69-8

Retigabine N-beta-D-Glucoside

Número de catálogo: B1146836
Número CAS: 229970-69-8
Peso molecular: 465.47
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Retigabine N-beta-D-Glucoside is a principal metabolite of the anticonvulsant drug retigabine (also known as ezogabine) and is critical for pharmacokinetic and metabolic studies . Research on this compound is essential for understanding the metabolic clearance pathways of retigabine, as studies with human liver microsomes and heterologously expressed human enzymes have identified it as a major product of the N-glucuronidation process . The formation of this glucuronide is primarily catalyzed by the UGT1A9 enzyme, with contributions from UGT1A1 and UGT1A4, providing a specific focus for investigating enzyme-specific metabolism and potential drug-drug interactions . Retigabine's parent molecule is a first-in-class neuronal potassium channel opener, acting as a positive allosteric modulator of KCNQ2-5 (Kv7.2-Kv7.5) voltage-gated potassium channels . By enhancing M-currents in neurons, retigabine stabilizes the resting membrane potential and reduces hyperexcitability, which underpins its broad anticonvulsant effects . Furthermore, research into retigabine's actions has revealed additional mechanisms, including subtype-selective positive modulation of extrasynaptic δ-subunit-containing GABA_A receptors and an inhibitory effect on KV2.1-mediated currents, which may contribute to its neuroprotective properties . Investigation of this compound therefore provides a vital tool for elucidating the complete pharmacological and metabolic profile of its parent drug, aiding in the assessment of its efficacy and safety in preclinical and clinical research. This compound is for research use only.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

ethyl N-[4-[(4-fluorophenyl)methylamino]-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3O7/c1-2-32-22(31)26-15-8-7-14(24-10-12-3-5-13(23)6-4-12)9-16(15)25-21-20(30)19(29)18(28)17(11-27)33-21/h3-9,17-21,24-25,27-30H,2,10-11H2,1H3,(H,26,31)/t17-,18-,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZGGFBXRVPPEE-YMQHIKHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)NC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)N[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301115037
Record name Carbamic acid, [4-[[(4-fluorophenyl)methyl]amino]-2-(β-D-glucopyranosylamino)phenyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301115037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

229970-69-8
Record name Carbamic acid, [4-[[(4-fluorophenyl)methyl]amino]-2-(β-D-glucopyranosylamino)phenyl]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=229970-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, (4-(((4-fluorophenyl)methyl)amino)-2-(beta-D-glucopyranosylamino)phenyl)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229970698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamic acid, [4-[[(4-fluorophenyl)methyl]amino]-2-(β-D-glucopyranosylamino)phenyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301115037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARBAMIC ACID, (4-(((4-FLUOROPHENYL)METHYL)AMINO)-2-(.BETA.-D-GLUCOPYRANOSYLAMINO)PHENYL)-, ETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5S8X9Q6WY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Strategies and Chemical Derivatization of Retigabine N Beta D Glucoside

Chemical Synthesis Approaches for the Glucoside Moiety

The synthesis of the glucoside moiety, which serves as the glycosyl donor in the formation of Retigabine (B32265) N-beta-D-Glucoside, is a foundational step. Typically, this involves the preparation of a suitably protected and activated glucose derivative. A common and historically significant precursor is 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, often referred to as acetobromoglucose.

The preparation of acetobromoglucose generally starts from D-glucose, which is first per-O-acetylated using acetic anhydride (B1165640) in the presence of a catalyst like zinc chloride or sodium acetate (B1210297). This peracetylation protects the hydroxyl groups and influences the stereochemical outcome of subsequent glycosylation reactions. The resulting penta-O-acetyl-β-D-glucopyranose is then treated with a solution of hydrogen bromide in acetic acid to stereoselectively generate the thermodynamically more stable α-anomer of acetobromoglucose.

Other activated glucosyl donors can also be prepared. For instance, glycosyl trichloroacetimidates are highly effective donors synthesized by reacting a protected sugar hemiacetal with trichloroacetonitrile (B146778) in the presence of a base like sodium hydride or DBU. nih.gov These donors are known for their high reactivity and ability to form glycosidic bonds under mild acidic catalysis. nih.gov Glycosyl fluorides and thioglycosides represent other classes of donors, each with specific activation methods and advantages in terms of stability and reactivity. wikipedia.org

Regioselective Glycosylation Methods for Amine-Containing Compounds

The core challenge in synthesizing Retigabine N-beta-D-Glucoside lies in the regioselective formation of the N-glycosidic bond with one of the amine functionalities of the retigabine molecule. Retigabine possesses two primary amino groups and a secondary amine, presenting a challenge for selective glycosylation. Generally, the nucleophilicity of these amines dictates the site of glycosylation. Aromatic amines are less nucleophilic than aliphatic amines, and steric hindrance around the amino groups also plays a crucial role.

Several classical and modern glycosylation methods are applicable to amine-containing compounds:

Koenigs-Knorr Reaction: This is one of the oldest methods for glycoside synthesis and involves the reaction of a glycosyl halide (e.g., acetobromoglucose) with an alcohol or, in this case, an amine. wikipedia.org The reaction is typically promoted by a heavy metal salt, such as silver carbonate or silver oxide, which acts as a halide scavenger. wikipedia.org The presence of a participating group, like the acetyl group at C-2 of the glucose donor, generally leads to the formation of a 1,2-trans glycoside, which in the case of glucose results in the desired β-anomer due to anchimeric assistance. wikipedia.org

Helferich Modification: A variation of the Koenigs-Knorr reaction, the Helferich method uses mercury salts like mercuric cyanide or mercuric bromide as promoters. wikipedia.org This method can also be applied to the glycosylation of amines.

Lewis Acid-Catalyzed Glycosylation: Modern approaches often employ Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) to activate glycosyl donors like trichloroacetimidates or thioglycosides. nih.govbeilstein-journals.org These reactions can be highly efficient and stereoselective. For N-glycosylation of aromatic amines, the choice of Lewis acid and reaction conditions is critical to avoid side reactions and achieve the desired regioselectivity and stereoselectivity. nih.gov

Enzymatic Synthesis: Glycosyltransferases are enzymes that catalyze the formation of glycosidic bonds with high regio- and stereoselectivity. nih.govmdpi.com These enzymes use activated sugar donors, such as UDP-glucose, to glycosylate a wide range of acceptor molecules, including those with amine functionalities. nih.govmdpi.com The use of engineered glycosyltransferases or glycosynthases offers a green and efficient alternative to chemical synthesis, often proceeding without the need for protecting groups. hyphadiscovery.comnih.gov For instance, N-glycosyltransferase activity has been explored for the biosynthesis of bioactive N-glycosylated compounds. mdpi.com

Below is an illustrative data table of general conditions for the N-glycosylation of an aromatic amine, which could be adapted for the synthesis of this compound.

Glycosyl DonorAcceptor (Aromatic Amine)Promoter/CatalystSolventTemperature (°C)Anomeric Selectivity
AcetobromoglucoseSubstituted AnilineSilver Carbonate (Ag₂CO₃)Dichloromethane (CH₂Cl₂)Room TemperaturePredominantly β
Glycosyl TrichloroacetimidateSubstituted AnilineBoron Trifluoride Etherate (BF₃·OEt₂)Dichloromethane (CH₂Cl₂)-20 to 0High β-selectivity
Per-O-acetylated GlucoseSubstituted Anilinep-Toluenesulfonic Acid (p-TsOH)TolueneRefluxMixture of α/β
UDP-GlucoseSubstituted AnilineGlycosyltransferaseBuffer (e.g., Tris-HCl)25-37Highly Specific (β)

Development of Analogues and Prodrugs based on Glucosidic Structures

The synthesis of this compound opens avenues for the development of analogues and prodrugs. A prodrug is an inactive compound that is converted into an active drug in the body. nih.gov Glycosylation is a well-established strategy to create prodrugs with improved properties such as increased water solubility, altered bioavailability, or targeted delivery. nih.govnih.gov

By modifying the glucoside moiety of this compound, a range of analogues can be synthesized. For example, different sugars (e.g., galactose, mannose) could be used, or the hydroxyl groups of the glucose could be derivatized to esters or ethers. These modifications could influence the compound's stability, solubility, and interaction with biological targets.

The N-glucoside itself can be considered a prodrug of retigabine. The glycosidic bond can be susceptible to enzymatic cleavage by glycosidases present in the body, which would release the active retigabine. The rate of this cleavage would depend on the nature of the glycosidic linkage and the specific enzymes involved. Designing glucoside prodrugs often involves creating a linkage that is stable in the gastrointestinal tract but is cleaved at the desired site of action. nih.gov

The development of glucoside-based prodrugs of amine-containing drugs is an active area of research. For instance, glucuronide prodrugs, which are structurally similar to glucosides, are a common metabolic pathway for many drugs and have been synthesized as prodrugs to enhance drug delivery. mdpi.com

Stereochemical Considerations in N-beta-D-Glucoside Synthesis

The stereochemistry of the glycosidic bond is a critical aspect of the synthesis of this compound. The desired product is the β-anomer, where the substituent at the anomeric carbon (C-1) of the glucose ring is in a trans-diaxial relationship with the substituent at C-2.

Achieving high stereoselectivity for the β-anomer in N-glycosylation reactions is often accomplished through neighboring group participation. When a participating group, such as an acetyl or benzoyl group, is present at the C-2 position of the glycosyl donor, it can form a cyclic intermediate (e.g., an acetoxonium ion) upon activation of the anomeric center. wikipedia.org The subsequent nucleophilic attack by the amine acceptor occurs from the side opposite to this bulky cyclic intermediate, leading exclusively to the formation of the 1,2-trans product, which is the β-glucoside. wikipedia.org

In the absence of a participating group at C-2 (e.g., with a benzyl (B1604629) ether protecting group), the stereochemical outcome is less predictable and often results in a mixture of α and β anomers. The anomeric effect, which favors the axial orientation of an electronegative substituent at the anomeric carbon, can lead to the formation of the α-anomer.

Modern catalytic systems, including certain Lewis acids and organocatalysts, have been developed to achieve high stereoselectivity in glycosylation reactions, even without participating groups. nih.gov Enzymatic methods using glycosyltransferases are inherently highly stereospecific, providing a reliable route to the desired β-anomer. nih.govmdpi.com

The stereochemistry of the final product is typically confirmed using spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR). The coupling constant between the anomeric proton (H-1) and the H-2 proton in the ¹H NMR spectrum is a key indicator of the anomeric configuration. For β-glucosides, this coupling constant (³J(H1,H2)) is typically large (around 8-10 Hz) due to the trans-diaxial arrangement of these protons. In contrast, α-glucosides exhibit a smaller coupling constant (around 3-4 Hz).

Below is a table summarizing the expected ¹H NMR characteristics for anomeric protons of N-glucosides.

AnomerH-1 Chemical Shift (ppm)³J(H1,H2) (Hz)
α-anomer~5.0-5.5~3-4
β-anomer~4.5-5.0~8-10

Metabolic Formation and Enzymology of Retigabine N Beta D Glucoside

Identification and Characterization of N-Glucosidation as a Metabolic Pathway

The transformation of retigabine (B32265) into its N-beta-D-glucoside conjugate is a recognized, albeit minor, metabolic pathway. tga.gov.au This conversion is part of a broader profile of biotransformation that includes more dominant reactions like N-acetylation and N-glucuronidation. nih.goveuropa.eu

In Vitro Metabolic Studies in Preclinical Models (e.g., Liver Microsomes, Slices, Cell Lines)

Initial investigations into the metabolism of retigabine utilized various in vitro systems to simulate and understand its biotransformation. Studies employing liver microsomes and liver slices from preclinical species were instrumental in identifying the primary metabolic pathways. nih.gov For instance, research with rat liver microsomes and slices detected the formation of glucuronides, indicating the capability of the liver to conjugate retigabine. nih.gov While N-glucuronidation and acetylation were the main reactions observed in rats, these in vitro models provided the foundational evidence for conjugation reactions as a key part of retigabine's metabolism. nih.govcapes.gov.br The use of in vitro assays with liver slices from both rats and humans has been shown to successfully predict the major circulating metabolites found in vivo. nih.gov

In Vivo Metabolic Profiling in Animal Models (e.g., Rats, Dogs)

Subsequent in vivo studies in animal models have further clarified the metabolic fate of retigabine, including the formation of Retigabine N-beta-D-Glucoside. In dogs, the urinary metabolite profile was relatively straightforward, showing the presence of unchanged retigabine (13%), retigabine-N-glucuronide (5%), and notably, this compound, which accounted for 1% of the metabolites. nih.gov In contrast, this N-glucoside metabolite was not detected in rats. tga.gov.au The N-glucoside of retigabine has also been identified as a minor metabolite in mice and monkeys. tga.gov.au This species-specific difference highlights the varied metabolic handling of retigabine across different animal models.

Table 1: Comparative in vivo metabolism of retigabine in different animal species

Species This compound Detected Primary Metabolic Pathways
Rat No tga.gov.au N-acetylation, N-glucuronidation nih.govcapes.gov.br
Dog Yes (minor metabolite) tga.gov.aunih.gov N-glucuronidation, N-glucosidation nih.gov
Mouse Yes (minor metabolite) tga.gov.au Not specified
Monkey Yes (minor metabolite) tga.gov.au Not specified
Rabbit No tga.gov.au Not specified

Enzymatic Mechanisms of N-Glucosidation

The enzymatic conjugation of a glucuronic acid moiety to a substrate is a well-established phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs). researchgate.net While N-glucosidation is less common than N-glucuronidation, it represents an important pathway for certain compounds.

Identification of Uridine Diphosphate Glucuronosyltransferase (UGT) Isoforms Potentially Involved in N-Glucosidation

The primary enzymes responsible for the glucuronidation of retigabine have been identified as UGT1A1, UGT1A3, UGT1A4, and UGT1A9. tga.gov.aunih.gov Among these, UGT1A1 and UGT1A4 are considered to be of greater importance for retigabine glucuronidation in humans. tga.gov.au While these isoforms are primarily associated with glucuronidation, the formation of N-glucosides can also be catalyzed by UGT enzymes. researchgate.net Specifically, UGT2B7 has been identified as a key enzyme in the O-glucosidation of certain drugs, and it is plausible that UGTs are also involved in N-glucosidation. researchgate.netnih.gov However, the specific UGT isoforms responsible for the N-glucosidation of retigabine have not been definitively identified.

Comparative Analysis of N-Glucosidation with other Phase II Metabolic Reactions (e.g., N-Acetylation, N-Glucuronidation)

The metabolism of retigabine in the human body primarily involves Phase II reactions, specifically N-acetylation and N-glucuronidation. nih.govrsc.org Cytochrome P450 enzymes are not involved in its metabolism. fda.govdrugbank.com The main metabolic pathways are the formation of an N-acetyl metabolite (NAMR) and N-glucuronidation of both retigabine and NAMR. fda.govnih.gov While N-glucosidation does occur, it is considered a minor pathway. fda.govnih.gov

N-Glucuronidation: This is a major metabolic pathway for retigabine. nih.govnih.gov Several UDP-glucuronosyltransferase (UGT) enzymes are responsible for this process, including UGT1A1, UGT1A3, UGT1A4, and UGT1A9. fda.govnih.gov UGT1A4 is considered a major contributor to retigabine N-glucuronidation in vivo. nih.gov Studies have shown that UGT1A9 can form both N-glucuronides of retigabine, while UGT1A1 produces only one. nih.gov The N-glucuronides of retigabine are the predominant circulating metabolites. nih.gov The rate of metabolism for UGT1A9 is approximately 200 pmol N-glucuronide per minute per milligram of protein, while for UGT1A1 and human liver microsomes, it is 100 pmol N-glucuronide per minute per milligram of protein. nih.gov

N-Acetylation: This is another significant metabolic pathway for retigabine, leading to the formation of N-acetyl-retigabine (NAMR). drugbank.comnih.gov N-acetyltransferase 2 (NAT2) is the primary enzyme responsible for this acetylation. fda.govdrugbank.com NAMR is an active metabolite, but its anticonvulsant activity is weaker than that of the parent compound, retigabine. tga.gov.au

The table below provides a comparative overview of the primary Phase II metabolic reactions of retigabine.

Metabolic PathwayPrimary Enzyme(s)Resulting Metabolite(s)Significance
N-Glucuronidation UGT1A1, UGT1A3, UGT1A4, UGT1A9N-glucuronides of retigabine and NAMRMajor pathway nih.govnih.gov
N-Acetylation N-acetyltransferase 2 (NAT2)N-acetyl-retigabine (NAMR)Major pathway drugbank.comnih.gov
N-Glucosidation Not specifiedThis compoundMinor pathway fda.govnih.gov

Preclinical Pharmacological and Mechanistic Characterization of Retigabine N Beta D Glucoside

Investigation of Ion Channel Modulatory Activity (e.g., Kv7 Channels) In Vitro

Currently, there is a lack of publicly available scientific literature detailing direct investigations into the ion channel modulatory activity of Retigabine (B32265) N-beta-D-Glucoside. The primary mechanism of action for the parent compound, Retigabine, is the positive allosteric modulation of Kv7.2-7.5 potassium channels. This action leads to a hyperpolarizing shift in the voltage-dependence of channel activation, thereby stabilizing the resting membrane potential and reducing neuronal excitability.

No specific electrophysiological data from studies using recombinant systems to express Kv7 channels and directly test the activity of Retigabine N-beta-D-Glucoside are available in the current body of scientific literature. Such studies would be crucial to determine if the glucoside metabolite retains, loses, or has altered activity at these key neuronal potassium channels compared to Retigabine.

Similarly, there is no published research utilizing cellular assays, such as membrane potential-sensitive dye assays or patch-clamp recordings in native or engineered cell lines, to specifically assess the potassium channel modulating effects of this compound.

Assessment of Neurotransmitter System Interactions (e.g., GABAergic System) In Vitro

The parent compound, Retigabine, has been shown to interact with the GABAergic system, although this is generally considered a secondary mechanism to its effects on Kv7 channels. At higher concentrations, Retigabine can enhance GABA-activated currents. However, there are no specific in vitro studies available that have investigated the interaction of this compound with components of the GABAergic system, such as GABAA receptors. Therefore, it remains unknown whether this metabolite has any modulatory effects on GABAergic neurotransmission.

Evaluation of Potential Biological Activity in Preclinical Cellular Models (e.g., neuronal excitability models)

Preclinical cellular models of neuronal excitability, such as those employing primary neuronal cultures or brain slice preparations, are instrumental in characterizing the potential anticonvulsant or neuromodulatory effects of a compound. To date, no studies have been published that specifically evaluate the biological activity of this compound in such models. Consequently, its effects on neuronal firing, synaptic transmission, and network activity are yet to be determined.

Structure-Activity Relationships (SAR) of this compound

The structure-activity relationship (SAR) for Retigabine's activity at Kv7 channels has been explored, identifying key moieties responsible for its channel-opening effects. However, a detailed SAR analysis for this compound is not available.

The addition of a beta-D-glucoside moiety to the Retigabine structure represents a significant chemical modification. This glucosidation is expected to increase the hydrophilicity of the molecule, which could, in turn, alter its ability to cross cell membranes and interact with the transmembrane domains of ion channels or intracellular binding sites. The bulky glucose group may also introduce steric hindrance, potentially affecting the compound's ability to fit into the binding pocket of its molecular targets. While these are general principles of how glucosidation can affect drug activity, specific studies on the conformational changes and receptor binding affinity of this compound have not been reported. Computational modeling and biophysical studies would be necessary to understand the precise impact of this structural change.

Elucidation of Pharmacophore and Glucoside Moiety Contributions

The pharmacological activity of retigabine stems from its unique action as a positive allosteric modulator of neuronal KCNQ2-5 (Kv7.2-7.5) potassium channels. bohrium.com The core structure responsible for this effect, known as the pharmacophore, is essential for its anticonvulsant properties. Retigabine's mechanism involves binding to a hydrophobic pocket near the channel gate, which stabilizes the open conformation of these channels. bohrium.com This action enhances the M-current, a type of potassium current that helps to stabilize the neuron's resting membrane potential and reduce excitability, thereby preventing the high levels of burst firing associated with seizures. bohrium.comresearchgate.net

Metabolism of retigabine occurs extensively through Phase II reactions, primarily N-acetylation and N-glucuronidation. researchgate.netwikipedia.org The formation of this compound involves the enzymatic transfer of a glucuronic acid molecule to the retigabine structure. wikipedia.orgresearchgate.net This conjugation, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, dramatically alters the molecule's properties. researchgate.net The addition of the large, polar glucoside moiety increases the water solubility of the compound, a common metabolic step to facilitate the excretion of drugs from the body via urine or bile. wikipedia.orgnih.gov

However, this structural modification is also responsible for a significant reduction or complete loss of pharmacological activity. The bulky glucoside group is expected to cause steric hindrance, physically obstructing the pharmacophore from fitting into its binding site on the KCNQ channel. rsc.org This prevents the molecular interactions necessary to modulate channel activity. Therefore, while the core pharmacophore of retigabine is inherently active, the addition of the glucoside moiety effectively inactivates it.

Comparative Pharmacological Activity with Retigabine and its Other Metabolites (e.g., N-Acetyl Retigabine)

Retigabine is metabolized into several compounds, with the main pathways being N-acetylation to form N-acetyl retigabine (NAMR) and subsequent N-glucuronidation of both the parent drug and NAMR. researchgate.netnih.gov While retigabine is a potent activator of KCNQ channels, its metabolites exhibit different activity profiles.

Preclinical assessments, typically using in vitro electrophysiology techniques like patch-clamp assays on cells expressing KCNQ2/3 channels, are used to quantify and compare the potency (the concentration required to achieve 50% of the maximal effect, or EC50) and efficacy (the maximum effect) of a drug and its metabolites.

Studies have shown that the N-acetyl metabolite (NAMR) is less potent than the parent retigabine in animal seizure models. nih.gov The glucuronidated form, this compound, is generally considered to be pharmacologically inactive. researchgate.netnih.gov This is a common outcome for glucuronidated metabolites, which are typically primed for elimination rather than therapeutic action. researchgate.netnih.gov

The expected relative activities of these compounds are summarized in the table below, based on established metabolic principles and available data for retigabine and its N-acetyl derivative.

CompoundPrimary TargetExpected Relative PotencyExpected EfficacyRole
Retigabine KCNQ2/3 Potassium ChannelsHighFull AgonistActive Drug
N-Acetyl Retigabine (NAMR) KCNQ2/3 Potassium ChannelsLower than Retigabine nih.govPartial AgonistWeakly Active Metabolite
This compound KCNQ2/3 Potassium ChannelsNegligible / Very LowInactiveInactive Metabolite for Excretion

The rationale for the expected negligible pharmacological activity of this compound is twofold and rooted in the fundamental principles of drug metabolism and pharmacokinetics.

First, the process of glucuronidation is a major detoxification and elimination pathway in the body. wikipedia.orgresearchgate.net The addition of the highly polar glucuronic acid group significantly increases the water solubility of the molecule. nih.gov This change facilitates its excretion by the kidneys but severely limits its ability to cross the lipid-rich blood-brain barrier to reach its neuronal targets.

Second, as previously mentioned, the large size of the glucoside moiety creates significant steric hindrance. rsc.org This bulkiness physically prevents the active part of the molecule from binding effectively to the specific hydrophobic pocket on the KCNQ potassium channel. The precise fit required for pharmacological activity is lost, rendering the molecule unable to modulate the channel's function. Consequently, this compound is considered an inactive metabolite destined for elimination, contributing little to no direct anticonvulsant effect. researchgate.net

Advanced Analytical Methodologies for Retigabine N Beta D Glucoside Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Detection and Quantification

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) stands as a cornerstone for the bioanalysis of retigabine (B32265) and its metabolites due to its exceptional sensitivity and selectivity.

The effective separation of Retigabine N-beta-D-Glucoside from the parent drug, other metabolites like N-acetyl-retigabine, and endogenous components is critical for accurate quantification. nih.gov High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely employed for this purpose. nih.govnih.gov Optimization of these systems involves careful selection of the stationary phase, mobile phase composition, and elution method.

Reversed-phase columns, particularly C18, are most commonly used for the separation of retigabine and its related compounds. nih.govsemanticscholar.org The mobile phase typically consists of an aqueous component (such as ammonium (B1175870) acetate (B1210297) or trifluoroacetic acid in water) and an organic modifier, most frequently acetonitrile. nih.govresearchgate.net Both isocratic and gradient elution programs are utilized. Gradient elution is often preferred for pharmacokinetic studies and the simultaneous determination of multiple analytes with different polarities, allowing for shorter run times and improved peak resolution. nih.govsemanticscholar.org For instance, a validated HPLC method for retigabine utilized a Zorabax SB C18 column with a mobile phase of Acetonitrile and Ammonium Acetate (75:25 v/v) at a flow rate of 1.2 mL/min, achieving detection at 232 nm. researchgate.net

One of the significant challenges in the chromatography of retigabine metabolites is the instability of N-glucuronides, which can revert to the parent compound, potentially leading to an overestimation of its concentration. nih.govsemanticscholar.org Method development must account for this lability to ensure accurate analysis.

Interactive Table: HPLC Parameters for Retigabine Analysis

ParameterCondition 1Condition 2
ColumnZorabax SB C18 (150x4.6 mm, 5µ) researchgate.netReversed-phase C2 nih.gov
Mobile PhaseAcetonitrile:Ammonium Acetate (75:25 v/v) researchgate.netNot specified
Flow Rate1.2 mL/min researchgate.net0.5 mL/min nih.gov
DetectionUV at 232 nm researchgate.netTandem Mass Spectrometry (APCI) nih.gov
Run Time<11 minutes nih.gov4 minutes nih.gov

Mass spectrometry is indispensable for the structural elucidation of metabolites like this compound. Tandem mass spectrometry (MS/MS), often performed on triple quadrupole or QTRAP systems, provides fragmentation patterns that are crucial for identifying the structure of a metabolite. uab.edu An HPLC assay with tandem mass spectrometric detection in positive-ion atmospheric pressure chemical ionization (APCI) mode has been successfully developed for the sensitive determination of retigabine and its acetyl metabolite in plasma. nih.gov

High-Resolution Mass Spectrometry (HR-MS) offers highly accurate mass measurements, enabling the determination of the elemental composition of the metabolite and its fragments. This level of precision is vital for distinguishing between isobaric compounds and confirming the identity of novel metabolites. nih.govresearchgate.net By combining fragmentation data from MS/MS experiments with accurate mass measurements from HR-MS, researchers can confidently propose and confirm the structure of metabolites, including the specific site of glucuronidation. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

While MS provides essential information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural confirmation. nih.gov Techniques such as 1H NMR, 13C NMR, and two-dimensional (2D) NMR (e.g., HSQC, HMBC) provide detailed information about the chemical environment of each atom in the molecule, confirming the exact position of the glucoside moiety on the retigabine structure. nih.gov Directly coupled HPLC-NMR spectroscopy has been used to isolate and characterize drug glucuronide isomers directly from biological fluids like urine, demonstrating the power of this technique in metabolite identification. nih.gov This approach involves performing stop-flow 1H NMR measurements at the retention times of chromatographic peaks, allowing for the identification of isomers based on their distinct chemical shifts and coupling patterns. nih.gov

Chromatographic Techniques Coupled with Radioisotope Tracing (e.g., [14C]retigabine)

Radioisotope tracing is a powerful tool for absorption, distribution, metabolism, and excretion (ADME) studies. By using radiolabeled retigabine, such as [14C]retigabine, researchers can track the drug and all its metabolites throughout a biological system. researchgate.netnih.gov Following administration of [14C]retigabine, chromatographic techniques like HPLC are used to separate the radioactive components in biological samples (e.g., plasma, urine, feces). researchgate.net The eluent from the HPLC is collected and analyzed by a radioactivity detector or liquid scintillation counting to generate a radiochromatogram. This allows for the detection of all drug-related material, including known and unknown metabolites. A study in rats showed that after a dose of [14C]retigabine, about 67% of the radioactivity was excreted in feces, with approximately 10% of the dose being a glucuronide. researchgate.net Chromatographic separation of extracts from human urine after a single dose of [14C]retigabine provided clear evidence for the presence of N-glucuronides. nih.gov

Sample Preparation Strategies for Biological Matrices in Preclinical Studies

The complexity of biological matrices (e.g., plasma, urine, tissue homogenates) requires effective sample preparation to remove interferences like proteins and salts before analysis. researchgate.netnih.gov The goal is to isolate and concentrate the analytes of interest, thereby improving the sensitivity and robustness of the analytical method. nih.govtiaft.org

Common techniques include:

Protein Precipitation (PPT): A simple and fast method where an organic solvent (like acetonitrile) is added to the sample to precipitate proteins, which are then removed by centrifugation.

Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquid phases (e.g., an aqueous sample and an organic solvent).

Solid-Phase Extraction (SPE): A highly selective and efficient method where the sample is passed through a cartridge containing a solid sorbent. tiaft.org Interferences are washed away, and the analyte is then eluted with a suitable solvent. Automated on-line SPE systems, also known as column switching, have been used for the analysis of retigabine in plasma, allowing for reliable quantification down to 1 ng/mL from 200-µL plasma aliquots. nih.gov

The choice of sample preparation method depends on the analyte's properties, the biological matrix, and the requirements of the subsequent analytical technique. researchgate.net

Metabolite Profiling and Network Analysis in Preclinical Biological Systems

Metabolite profiling involves the systematic identification and quantification of all drug-related metabolites in a biological system. By applying the advanced analytical techniques described above (LC-MS/MS, NMR, radio-tracing), a comprehensive picture of the metabolic fate of retigabine can be constructed. researchgate.netnih.gov

The data generated from these analyses are used to:

Identify the major and minor metabolic pathways, including N-acetylation and N-glucuronidation. researchgate.net

Quantify the exposure of each metabolite relative to the parent drug.

Compare metabolic profiles across different species in preclinical studies to assess their relevance to human metabolism.

Impact of Glycosylation on Drug Metabolism and Pharmacological Research

General Principles of Glycosylation as a Determinant of Metabolite Fate

Glycosylation is a crucial Phase II metabolic reaction that significantly influences the disposition of a wide array of drugs and other foreign compounds. wikipedia.org This process, catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs) in the case of glucuronidation, involves the covalent linkage of a sugar molecule, such as glucuronic acid or glucose, to a suitable functional group on the substrate molecule. nih.gov The primary consequence of this conjugation is a substantial increase in the hydrophilicity of the parent compound. jove.com

PropertyPre-Glycosylation (Parent Drug)Post-Glycosylation (Glycoside Metabolite)
Solubility Generally lower (more lipophilic)Generally higher (more hydrophilic)
Excretion Slower, may accumulate in tissuesFaster, facilitated renal and biliary clearance
Pharmacological Activity Typically activeOften inactive or significantly less active
Membrane Permeability HighLow

Influence of Glycosidic Linkages on Molecular Stability and Solubility In Vitro

The nature of the glycosidic bond, which links the sugar to the aglycone (the non-sugar portion of the molecule), is a key determinant of the metabolite's stability and solubility. Glycosidic bonds can be formed with various functional groups, leading to N-glycosides (with amines), O-glycosides (with hydroxyls), S-glycosides (with thiols), and C-glycosides (with carbons). jove.com The stability of these linkages can vary significantly depending on their chemical environment, particularly pH. researchgate.net

For instance, O-glycosidic bonds are generally susceptible to acid hydrolysis, while C-glycosidic bonds are notably more resistant to both acid and enzymatic cleavage. acs.orgacs.org The stability of N-glycosidic bonds can also be variable. In vitro studies have demonstrated that the rate of hydrolysis of glycosides is influenced by factors such as temperature and the specific stereochemistry of the linkage. researchgate.netnih.gov

The addition of a glucose or glucuronic acid moiety, which contains multiple hydroxyl groups, dramatically increases the potential for hydrogen bonding with water molecules. This is the primary reason for the marked increase in aqueous solubility observed in glycosylated metabolites. rsc.org This enhanced solubility is critical for preventing the precipitation of metabolites in biological fluids and for facilitating their transport and elimination.

Glycosidic Linkage TypeGeneral StabilityImpact on Solubility
O-Glycoside Susceptible to acid hydrolysisSignificant increase
N-Glycoside Variable stabilitySignificant increase
S-Glycoside Generally stableSignificant increase
C-Glycoside Highly stable to acid and enzymatic hydrolysisSignificant increase

Role of Glucosides in Xenobiotic Biotransformation Pathways

Glucosidation, the formation of a glucoside, is a recognized pathway in the metabolism of xenobiotics, although in mammals, glucuronidation is generally the more predominant and extensively studied conjugation reaction with sugar moieties. nih.govjove.com The fundamental role of forming glucosides in biotransformation is detoxification and elimination. By attaching a highly polar glucose molecule, the body effectively tags the xenobiotic for excretion. wikipedia.org

The enzymes responsible for glucuronidation, the UGTs, are primarily located in the liver, the main site of drug metabolism, but are also present in other tissues such as the intestine and kidneys. nih.govmdpi.com These enzymes utilize UDP-glucuronic acid as the activated sugar donor to conjugate a wide variety of substrates. jove.com While the direct formation of N-beta-D-glucosides in human drug metabolism is less common than N-glucuronides, the underlying principle remains the same: to increase water solubility and facilitate removal from the body. In some organisms, particularly plants, glucosylation and subsequent malonylation of the glucoside are common pathways for the detoxification and sequestration of xenobiotics. nih.gov

Evolutionary and Species-Specific Aspects of Drug Glucosidation

The enzymes involved in drug metabolism, including those responsible for glycosylation, have a long evolutionary history, having existed for over 2.5 billion years. nih.govkarger.com These enzymes did not evolve specifically to metabolize modern synthetic drugs but rather to handle a vast array of naturally occurring foreign compounds, such as plant toxins and microbial metabolites. plos.org

Significant species differences exist in drug glucuronidation patterns, both qualitatively and quantitatively. nih.gov For example, the cat family (Felidae) exhibits a well-known deficiency in certain UGT enzymes, making them more susceptible to the toxic effects of drugs that are primarily cleared by this pathway in other species. plos.org Conversely, rabbits and guinea pigs often show a high capacity for N-glucuronidation. nih.govtandfonline.com These differences are due to variations in the expression and substrate specificity of the UGT enzyme superfamily across species. mdpi.commdpi.com Such species-specific metabolic profiles are a critical consideration in preclinical drug development and toxicology studies, as the metabolic fate of a drug in an animal model may not accurately predict its metabolism in humans. nih.gov Humanized animal models are being developed to better predict human drug glucuronidation. nih.gov

SpeciesGeneral Glucuronidation CapacityNotable Characteristics
Human HighWide range of UGT enzymes with diverse substrate specificities.
Dog GoodGenerally considered a good model for human glucuronidation. xenotech.com
Rat VariableSignificant differences compared to humans for some substrates. mdpi.com
Mouse HighCan have higher rates of glucuronidation than humans for certain drugs. mdpi.com
Cat DeficientLacks certain UGT isoforms, leading to impaired metabolism of some drugs. plos.org
Rabbit HighExhibits a high capacity for N-glucuronidation. nih.gov
Guinea Pig HighAlso shows a high capacity for N-glucuronidation. nih.govtandfonline.com

Future Research Directions for Retigabine N Beta D Glucoside

Exploration of Novel Glucosidation Enzymes and Mechanisms

The enzymatic processes governing the formation of Retigabine (B32265) N-beta-D-Glucoside are currently uncharacterized. Future research should focus on identifying the specific enzymes responsible for this biotransformation. While UDP-glucuronosyltransferases (UGTs) are the primary enzymes involved in glucuronidation, the potential role of other transferases in N-glucosidation warrants investigation.

Key research questions in this area include:

Which specific enzyme isoforms are responsible for the N-glucosidation of Retigabine?

What are the kinetic parameters (Km, Vmax) of these enzymatic reactions?

Are there genetic polymorphisms in these enzymes that could lead to inter-individual variability in the formation of Retigabine N-beta-D-Glucoside?

Answering these questions will be fundamental to understanding the metabolic profile of Retigabine and predicting potential drug-drug interactions.

Table 1: Hypothetical Kinetic Parameters of Enzymes in this compound Formation

Enzyme Km (µM) Vmax (pmol/min/mg protein)
UGT1A4 150 75
UGT2B7 300 50

This table presents hypothetical data to illustrate the potential differences in enzyme kinetics that could be uncovered through future research.

Design and Synthesis of Advanced Glycosidic Analogs for Structure-Function Studies

To probe the structure-function relationships of this compound, the design and synthesis of a series of advanced glycosidic analogs are necessary. These analogs could involve modifications to both the aglycone (Retigabine) and the glycone (glucose) moieties.

Potential modifications could include:

Altering the stereochemistry of the glycosidic bond (e.g., alpha-D-glucoside).

Substituting the glucose with other monosaccharides (e.g., galactose, mannose).

Introducing functional groups onto the sugar ring to enhance or block potential interactions.

The synthesis of these analogs would enable a systematic investigation into how structural changes impact the compound's stability, solubility, and biological activity.

Development of Integrated Omics Approaches for Comprehensive Metabolite Analysis

A complete understanding of the role of this compound requires a systems-level approach. The development of integrated 'omics' methodologies, combining genomics, transcriptomics, proteomics, and metabolomics, will be crucial for a comprehensive analysis.

For instance, a metabolomics study could quantify the levels of Retigabine and its various metabolites, including the N-beta-D-Glucoside, in different patient populations. This data could then be correlated with genomic data to identify genetic variants that influence the metabolic profile. Proteomics could be employed to quantify the expression levels of the enzymes involved in its formation.

Table 2: Illustrative Integrated Omics Data for Retigabine Metabolism

Patient Group UGT1A4 Gene Variant UGT1A4 Protein Expression (relative units) This compound Plasma Concentration (ng/mL)
A Wild-type 1.0 5.2
B Variant X 0.5 2.1
C Wild-type 1.1 5.5

This table provides a hypothetical example of how integrated omics data could reveal relationships between genetic variants, protein expression, and metabolite levels.

Investigation of Potential N-beta-D-Glucoside Interactions with Undiscovered Biological Targets in Preclinical Systems

While Retigabine is known to target Kv7 channels, the biological activity of its metabolites, including the N-beta-D-Glucoside, is largely unknown. guidetomalariapharmacology.orgnih.govnih.gov It is plausible that the addition of a glucose moiety could alter the pharmacological profile of the parent compound, potentially leading to interactions with new biological targets.

Future preclinical studies should employ a variety of in vitro and in vivo models to screen for any potential biological activity of this compound. This could include binding assays with a wide range of receptors, ion channels, and enzymes, as well as phenotypic screening in cell-based and animal models of disease. The discovery of novel interactions could open up new therapeutic possibilities or provide explanations for previously unexplained effects of Retigabine.

Advanced Modeling and Computational Studies of Glucoside Interactions

Computational approaches can provide valuable insights into the potential interactions of this compound at a molecular level. Molecular docking and molecular dynamics simulations can be used to predict the binding of the glucoside to the known targets of Retigabine, such as the Kv7.2/7.3 channel, as well as to other potential off-targets. acs.org

These computational studies can help to:

Predict the binding affinity and mode of interaction of the glucoside with various proteins.

Understand how the glucose moiety influences the binding of the Retigabine core.

Guide the design of glycosidic analogs with improved binding characteristics.

By combining computational modeling with experimental validation, a more complete understanding of the structure-activity relationships of this compound can be achieved, accelerating the exploration of its pharmacological potential.

Q & A

Q. How can researchers enhance the reproducibility of this compound’s metabolic profiling?

  • Methodological Guidance : Share full LC-MS parameters (column type, gradient, ionization mode) and raw spectra in public databases (e.g., MetaboLights). Cross-validate findings with orthogonal methods (e.g., enzymatic assays) and cite reagent lot numbers .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.